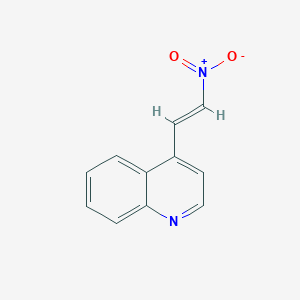
4-(2-Nitroethenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of the nitroethenyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)quinoline typically involves the condensation of 2-nitroethanal with quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes using recyclable catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
4-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrosoquinoline, aminoquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2-Nitroethenyl)quinoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(2-Nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis. The compound can bind to bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 4-(2-Nitroethenyl)quinoline, known for its antimalarial properties.
2-Nitroquinoline: A similar compound with a nitro group at the 2-position, exhibiting different chemical reactivity and biological activity.
4-Aminoquinoline: A derivative with an amino group at the 4-position, widely used in antimalarial drugs.
Uniqueness
This compound is unique due to the presence of the nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and enhances its potential for diverse biological activities.
特性
CAS番号 |
1080-97-3 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC名 |
4-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+ |
InChIキー |
IOWHQTCXABMRDC-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
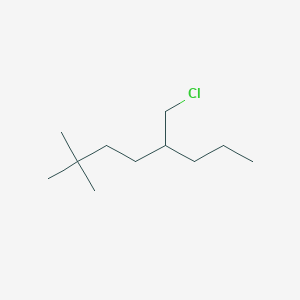
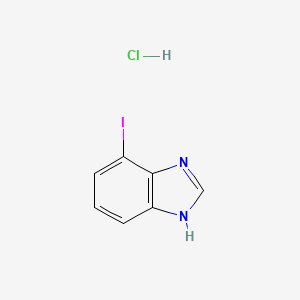
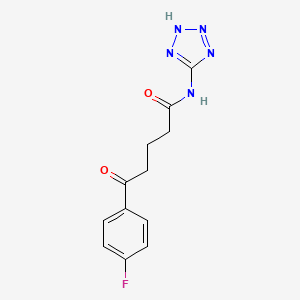
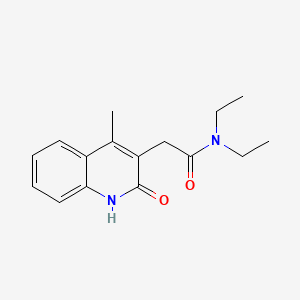
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
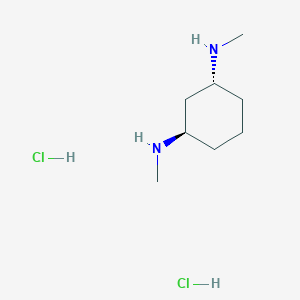
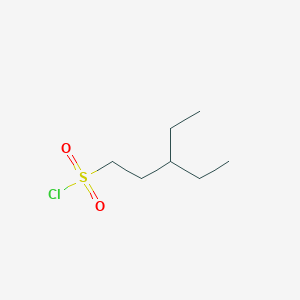
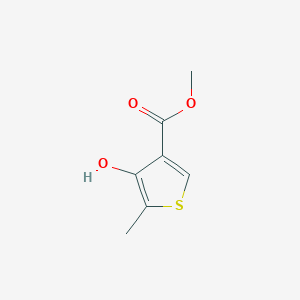
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)
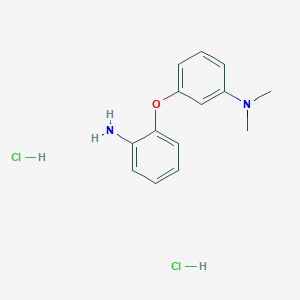
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
